Benzoic acid;2,7-dimethylocta-3,5-diyne-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2,7-dimethylocta-3,5-diyne-2,7-diol is a compound with the molecular formula C10H14O2This compound is characterized by the presence of two hydroxyl groups and two triple bonds in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl-3,5-octadiyne-2,7-diol typically involves the reaction of acetylene derivatives with appropriate reagents under controlled conditions. One common method involves the use of acetylene gas and methyl-substituted acetylene derivatives in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-3,5-octadiyne-2,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2,7-Dimethyl-3,5-octadiyne-2,7-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-dimethyl-3,5-octadiyne-2,7-diol involves its interaction with molecular targets through its hydroxyl groups and triple bonds. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-3,7-octadiene-2,6-diol: This compound has a similar structure but contains double bonds instead of triple bonds.
3,7-Octadiene-2,6-diol, 2,6-dimethyl-: Another similar compound with double bonds and hydroxyl groups.
Properties
CAS No. |
63389-97-9 |
---|---|
Molecular Formula |
C24H26O6 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
benzoic acid;2,7-dimethylocta-3,5-diyne-2,7-diol |
InChI |
InChI=1S/C10H14O2.2C7H6O2/c1-9(2,11)7-5-6-8-10(3,4)12;2*8-7(9)6-4-2-1-3-5-6/h11-12H,1-4H3;2*1-5H,(H,8,9) |
InChI Key |
MGGRDTMYWVUJTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC#CC(C)(C)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.